molecular formula C29H28N4O3 B2823823 N-(2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide CAS No. 1030126-65-8

N-(2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Cat. No. B2823823
CAS RN: 1030126-65-8
M. Wt: 480.568
InChI Key: FCPLBYVLCFPFRX-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a piperazine ring, a carbonyl group, an indole ring, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, indole ring, and benzamide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could potentially undergo hydrolysis, and the piperazine ring could participate in substitution reactions .

Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound involves reactions with 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one, leading to quaternary salts. Some of these derivatives have demonstrated high antimicrobial activity . Further research is warranted to explore their potential as novel antimicrobial agents.

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential for diverse targets for the compound .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the parp-1 enzyme . This suggests that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide may interact with its targets in a similar manner, potentially inhibiting their activity and leading to downstream effects.

Pharmacokinetics

The presence of the piperazine moiety in the structure of the compound suggests potential for good absorption and distribution, as piperazine derivatives are known to have good pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide may also have antimicrobial effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment of these risks.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a therapeutic agent, given the biological activity of similar compounds .

properties

IUPAC Name

N-[2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-19-7-9-22(10-8-19)28(35)31-26-24-5-3-4-6-25(24)30-27(26)29(36)33-17-15-32(16-18-33)23-13-11-21(12-14-23)20(2)34/h3-14,30H,15-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPLBYVLCFPFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide

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